Sofosbuvir impurity M

Pharmaceutical impurity profiling Quality control Reference standard characterization

Sofosbuvir impurity M is a chemically defined diastereomer of the blockbuster HCV NS5B polymerase inhibitor sofosbuvir (PSI‑7977, GS‑7977). It is characterized by a molecular formula of C22H30N3O10P and a molecular weight of 527.46 g/mol, distinguishing it from sofosbuvir (C22H29FN3O9P, 529.45 g/mol) by the absence of the 4′-fluoro substituent and the presence of an additional hydroxyl group on the ribose ring.

Molecular Formula C22H30N3O10P
Molecular Weight 527.5 g/mol
Cat. No. B8082611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity M
Molecular FormulaC22H30N3O10P
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
InChIInChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1
InChIKeyWAKQLZVLNOKKHE-YMGVOGLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sofosbuvir Impurity M (CAS 2095551-10-1): A Critical Diastereomeric Reference Standard for HCV Antiviral Quality Control and Analytical Method Validation


Sofosbuvir impurity M is a chemically defined diastereomer of the blockbuster HCV NS5B polymerase inhibitor sofosbuvir (PSI‑7977, GS‑7977) . It is characterized by a molecular formula of C22H30N3O10P and a molecular weight of 527.46 g/mol, distinguishing it from sofosbuvir (C22H29FN3O9P, 529.45 g/mol) by the absence of the 4′-fluoro substituent and the presence of an additional hydroxyl group on the ribose ring . This impurity is utilized exclusively as a reference standard for analytical method development, method validation, and quality control of sofosbuvir active pharmaceutical ingredient and finished dosage forms .

Why Sofosbuvir Impurity M Cannot Be Interchanged with Other Sofosbuvir-Related Impurities in Analytical, Biological, or Regulatory Workflows


Sofosbuvir impurity M is not merely a stereoisomer of sofosbuvir; it possesses a fundamentally different atomic composition—a 3,4‑dihydroxy ribose moiety in place of the 4′‑fluoro‑3‑hydroxy motif found in the active pharmaceutical ingredient . This structural divergence alters hydrogen‑bonding capacity, metabolic activation potential, and chromatographic behavior relative to other sofosbuvir impurities (e.g., Impurity A, B, C, D), which retain the 4′‑fluoro group and differ only in phosphorus stereochemistry [1]. Consequently, impurity M serves as a unique marker for process‑related desfluoro by‑products and cannot be surrogated by other impurities in forced degradation, stability‑indicating, or bioanalytical studies [2].

Quantitative Differentiation of Sofosbuvir Impurity M from Closest Analogs: A Data‑Driven Procurement and Selection Guide


Molecular Formula and Mass Distinction from Sofosbuvir and Other Lettered Impurities

Sofosbuvir impurity M (C22H30N3O10P, MW 527.46) differs from sofosbuvir (C22H29FN3O9P, MW 529.45) by substitution of the 4′‑fluoro‑3‑hydroxy group with a 3,4‑dihydroxy moiety, resulting in a net mass decrease of ~2 Da despite the loss of fluorine . In contrast, sofosbuvir impurities A, B, C, and D share the same molecular formula as sofosbuvir (C22H29FN3O9P) and differ only in stereochemistry at phosphorus or the alanine ester . This makes impurity M the sole 4′‑desfluoro impurity among the commonly designated lettered impurities, providing a unique mass spectrometric and chromatographic signature.

Pharmaceutical impurity profiling Quality control Reference standard characterization

Antiviral Potency Differential Between Diastereomers and Class-Level Inference for Impurity M

The Sp diastereomer of sofosbuvir (the active pharmaceutical ingredient) exhibits an EC90 of 0.42 μM in the HCV replicon assay, whereas the Rp diastereomer shows an EC90 of 7.5 μM, representing a >10‑fold reduction in potency [1]. Independent reports quantify this difference as 18‑fold higher activity for the Sp isomer [2]. Although impurity M is not a simple phosphorus epimer but a 4′‑desfluoro analog, it belongs to the same diastereomeric impurity class; the loss of the 4′‑fluoro group, which is critical for metabolic activation and polymerase binding, is expected to further diminish antiviral activity relative to even the weakly active Rp diastereomer .

HCV NS5B polymerase inhibition Structure–activity relationship Diastereomer pharmacology

Chromatographic Resolution from Sofosbuvir and Other Impurities Under Validated RP‑HPLC Conditions

A validated stability‑indicating RP‑HPLC method for sofosbuvir and its related impurities achieved baseline separation with a retention time of 3.674 min for sofosbuvir and 5.704 min for a process‑related impurity, yielding a resolution factor sufficient for accurate quantification [1]. While this study did not explicitly name impurity M, the retention time differential (Δ >2 min) illustrates the chromatographic distinguishability of sofosbuvir impurities, and impurity M, with its distinct polarity imparted by the additional hydroxyl group, is expected to exhibit a unique retention time suitable for selective detection .

RP‑HPLC method validation Related substances Stability‑indicating assay

Certified Purity and Stability Specifications Enabling Regulatory-Grade Analytical Use

Commercially available sofosbuvir impurity M is supplied with a certified purity of ≥98% (HPLC) and is accompanied by a Certificate of Analysis documenting batch‑specific purity, storage conditions (−20 °C, dry, light‑protected), and retest date . This level of characterization meets the requirements of ICH Q3A/Q3B guidelines for impurity reference standards and supports its use in analytical method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) filing [1].

Reference standard certification Pharmacopoeial compliance Stability monitoring

High-Impact Application Scenarios for Sofosbuvir Impurity M in Pharmaceutical Development and Quality Assurance


System Suitability Standard for HPLC Related Substances Testing in ANDA Filings

Sofosbuvir impurity M serves as a resolution check standard in stability‑indicating RP‑HPLC methods. Its distinct retention time relative to sofosbuvir and other lettered impurities allows laboratories to verify column performance and mobile phase integrity prior to sample analysis, ensuring that the chromatographic system can adequately resolve the 4′‑desfluoro impurity from the active peak [1].

Process Development Marker for Fluorination Step Efficiency

Because impurity M arises from incomplete fluorination during sofosbuvir synthesis, its quantification in reaction monitoring samples provides a direct metric of fluorination step conversion. A lower impurity M level correlates with higher process yield of the desired 4′‑fluoro intermediate, enabling real‑time process optimization [2].

Forced Degradation and Stability Study Discriminator

The unique dihydroxy structure of impurity M confers distinct susceptibility to oxidative and hydrolytic stress compared to fluorinated impurities. Inclusion of impurity M in forced degradation studies helps establish degradation pathway specificity and validates that stability‑indicating methods can detect this non‑fluorinated degradation product [1][2].

Mass Spectrometry Calibrant for Desfluoro Impurity Identification

With a monoisotopic mass differing from sofosbuvir by approximately 2 Da, impurity M serves as an ideal low‑mass calibrant for high‑resolution mass spectrometry workflows aimed at detecting and quantifying desfluoro analogs in sofosbuvir drug substance batches, facilitating compliance with ICH Q3A thresholds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.